2,3-Dichlorobenzoyl chloride

Catalog No.
S793565
CAS No.
2905-60-4
M.F
C7H3Cl3O
M. Wt
209.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2,3-Dichlorobenzoyl chloride

CAS Number

2905-60-4

Product Name

2,3-Dichlorobenzoyl chloride

IUPAC Name

2,3-dichlorobenzoyl chloride

Molecular Formula

C7H3Cl3O

Molecular Weight

209.5 g/mol

InChI

InChI=1S/C7H3Cl3O/c8-5-3-1-2-4(6(5)9)7(10)11/h1-3H

InChI Key

YBONBWJSFMTXLE-UHFFFAOYSA-N

SMILES

C1=CC(=C(C(=C1)Cl)Cl)C(=O)Cl

Canonical SMILES

C1=CC(=C(C(=C1)Cl)Cl)C(=O)Cl

2,3-Dichlorobenzoyl chloride is an organic compound with the chemical formula C₇H₃Cl₃O. It is classified as an acyl chloride, characterized by the presence of a carbonyl group (C=O) bonded to a chlorine atom. This compound is notable for its two chlorine substituents located at the 2 and 3 positions of the benzene ring, which significantly influence its chemical reactivity and properties. It appears as a colorless to pale yellow liquid with a pungent odor and is known for its corrosive nature, particularly towards skin and mucous membranes .

  • Hydrolysis: When exposed to water, it reacts vigorously to form 2,3-dichlorobenzoic acid and hydrochloric acid. This reaction is highly exothermic and should be handled with care.
  • Nucleophilic Acyl Substitution: The compound can undergo nucleophilic acyl substitution reactions with various nucleophiles, including amines and alcohols, leading to the formation of amides or esters respectively.
  • Cyanation: 2,3-Dichlorobenzoyl chloride can react with cyanide salts in the presence of catalytic systems to yield 2,3-dichlorobenzoyl cyanide. This reaction has been explored for its utility in synthesizing pharmaceutical intermediates .

Several synthesis methods for 2,3-dichlorobenzoyl chloride are documented:

  • Photochlorination: One common method involves the photochlorination of 2,3-dichlorotoluene to produce 2,3-dichlorobenzotrichloride, which is then hydrolyzed to yield 2,3-dichlorobenzoyl chloride. This method can achieve high yields under controlled conditions .
  • Thionyl Chloride Reaction: Another synthesis route involves reacting 2,3-dichlorobenzoic acid with thionyl chloride in an inert atmosphere. This method is straightforward and produces the desired acyl chloride effectively .

2,3-Dichlorobenzoyl chloride finds applications in various fields:

  • Pharmaceuticals: It serves as an intermediate in the synthesis of pharmaceutical compounds, including antiepileptic drugs like lamotrigine.
  • Chemical Synthesis: This compound is utilized in organic synthesis for producing various derivatives that have applications in agrochemicals and dyes.
  • Research: It is used in laboratories for studying reaction mechanisms involving acyl chlorides and their derivatives .

Interaction studies involving 2,3-dichlorobenzoyl chloride primarily focus on its reactivity with nucleophiles. Research has demonstrated that this compound can interact with amines to form corresponding amides through nucleophilic substitution reactions. Additionally, studies have evaluated catalytic systems that enhance the efficiency of cyanation reactions involving this acyl chloride .

Several compounds share structural similarities with 2,3-dichlorobenzoyl chloride. Here are some notable examples:

Compound NameStructureKey Features
2-Chlorobenzoyl chlorideC₇H₄Cl₂OLess chlorinated; used in similar reactions
4-Chlorobenzoyl chlorideC₇H₄Cl₂ODifferent substitution pattern; similar applications
Benzoyl chlorideC₇H₅ClONo chlorination; widely used in organic synthesis

Uniqueness of 2,3-Dichlorobenzoyl Chloride: The presence of two chlorine atoms at the ortho positions on the benzene ring distinguishes it from other benzoyl chlorides. This unique substitution pattern affects its reactivity and biological activity compared to less chlorinated analogs.

The development of 2,3-dichlorobenzoyl chloride as a research compound can be traced through the broader evolution of acyl chloride chemistry and chlorinated aromatic compounds. Early synthetic approaches to acyl chlorides were established through fundamental work on benzoyl chloride, which was first prepared by treatment of benzaldehyde with chlorine. This foundational methodology provided the basis for subsequent developments in substituted benzoyl chloride synthesis. The introduction of chlorine substituents on the aromatic ring represented a significant advancement in the field, as these modifications dramatically altered the electronic properties and reactivity patterns of the resulting acyl chlorides.

Historical synthesis methods for 2,3-dichlorobenzoyl chloride initially relied on conventional chlorinating agents, following established protocols for converting carboxylic acids to their corresponding acyl chlorides. The compound could be generated from 2,3-dichlorobenzoic acid using standard chlorinating agents such as phosphorus pentachloride, thionyl chloride, and oxalyl chloride. These traditional approaches, while effective, often suffered from limitations in terms of yield, purity, and environmental considerations.

A significant breakthrough in the historical development of this compound came with the introduction of photochlorination methods for preparing the starting materials. Patent literature from the 2000s describes innovative approaches involving photochlorination of 2,3-dichlorotoluene to produce 2,3-dichlorobenzotrichloride, which could then be hydrolyzed to yield 2,3-dichlorobenzoyl chloride. This methodology represented a paradigm shift in the field, offering improved control over reaction selectivity and reduced reliance on traditional radical initiators. The photochlorination approach utilized high-pressure mercury ultraviolet lamps with power ratings between 2 and 40 kilowatts, operating at temperatures ranging from 60 to 140 degrees Celsius. The development of doped ultraviolet lamps, particularly those incorporating cadmium and lead dopants, further enhanced the selectivity and efficacy of these photochemical transformations.

Significance in Organic Synthesis Pathways

2,3-Dichlorobenzoyl chloride occupies a central position in numerous organic synthesis pathways, serving as both a reactive intermediate and a key building block for complex molecular architectures. The compound's significance stems from its unique combination of electronic and steric effects imparted by the dichlorosubstitution pattern and the highly electrophilic acyl chloride functionality. This structural arrangement enables participation in a diverse array of nucleophilic acyl substitution reactions, making it an invaluable tool for synthetic chemists.

One of the most significant applications of 2,3-dichlorobenzoyl chloride lies in pharmaceutical synthesis, particularly in the preparation of lamotrigine, an important anticonvulsant medication. The compound serves as a precursor to 2,3-dichlorobenzoyl cyanide, which is subsequently converted to the target pharmaceutical through a series of carefully orchestrated transformations. Research has demonstrated that various catalytic systems can effectively facilitate the cyanation of 2,3-dichlorobenzoyl chloride with cyanide salts, with copper-based catalysts showing particular promise. High-throughput experimentation has identified optimal conditions for this transformation, including the use of amine bases, phase-transfer catalysts, and polar cosolvents such as acetonitrile.

The compound's reactivity profile enables its participation in fundamental organic transformations including nucleophilic substitution reactions with alcohols, amines, and water. When reacted with alcohols in the presence of appropriate bases, 2,3-dichlorobenzoyl chloride yields the corresponding esters through nucleophilic acyl substitution mechanisms. Similarly, reactions with primary and secondary amines produce amides, while hydrolysis reactions generate 2,3-dichlorobenzoic acid. These transformations follow well-established mechanistic pathways involving tetrahedral intermediate formation and subsequent elimination of chloride ion.

The significance of 2,3-dichlorobenzoyl chloride in synthesis is further enhanced by its role in Friedel-Crafts acylation reactions. The compound can effectively introduce the 2,3-dichlorobenzoyl group into aromatic substrates, enabling the construction of complex biaryl and polyaryl systems. This reactivity has been exploited in the synthesis of various specialty chemicals, dyes, and pharmaceutical intermediates.

Research Objectives and Academic Scope

Contemporary research involving 2,3-dichlorobenzoyl chloride encompasses several distinct areas of academic inquiry, each contributing to our understanding of its chemical behavior and expanding its utility in synthetic applications. Primary research objectives focus on developing more efficient synthetic methodologies, understanding mechanistic details of its reactions, and exploring novel applications in materials science and pharmaceutical chemistry.

Mechanistic studies represent a significant component of current research efforts, particularly investigations into the nucleophilic acyl substitution reactions that define much of the compound's chemistry. Researchers have conducted extensive studies on the relative reactivity of carboxylic acid derivatives, positioning 2,3-dichlorobenzoyl chloride within the broader context of acyl chloride reactivity. These investigations have revealed that the electronic effects of the dichloro substitution pattern significantly influence both the initial nucleophilic addition step and the subsequent elimination process, with the chlorine substituents enhancing the electrophilicity of the carbonyl carbon.

Catalytic system development represents another major research focus, with particular emphasis on identifying optimal conditions for challenging transformations such as cyanation reactions. Recent work has demonstrated the effectiveness of various copper-based catalysts, including the novel catalyst copper(II) bromide, which was identified through systematic high-throughput screening experiments. These studies have revealed that copper(I) cyanide serves as the most effective cyanide source for achieving clean conversions, although solubility limitations often restrict reaction rates under many conditions.

Research ParameterOptimal ConditionsYield (%)Reference
Cyanation CatalystCetyltrimethylammonium bromide77
Temperature Range140-180°C91-95
Hydrolysis CatalystZinc chloride>95
Photochlorination Power2-40 kW>95

Process optimization studies have focused on developing environmentally sustainable synthetic routes and improving overall process economics. Research has demonstrated that 2,3-dichlorobenzoyl chloride can be prepared with exceptionally high purity, containing less than 0.1% of isomeric impurities such as 3,4-dichlorobenzoyl chloride. This level of purity is particularly important for pharmaceutical applications where trace impurities can have significant consequences for drug safety and efficacy.

Academic research has also explored the compound's behavior under various reaction conditions, including solvent effects, temperature dependencies, and the influence of different nucleophiles on reaction outcomes. Studies have shown that phase-transfer catalysts such as tetrabutylammonium bromide can be effective, although their use sometimes leads to inconsistent reaction profiles due to unexpected clumping of copper(I) cyanide solids. Switching to alternative catalysts such as cetyltrimethylammonium bromide has been shown to alleviate these issues, leading to more consistent and reproducible reaction outcomes.

Environmental and sustainability considerations have become increasingly important in contemporary research, with efforts focused on developing recycling protocols for valuable reagents and minimizing waste generation. Research has demonstrated that cuprous salts obtained from cyanation reactions can be recycled to copper(I) cyanide and reused in subsequent reactions. Similarly, 2,3-dichlorobenzoic acid formed as a side product can be recycled back to 2,3-dichlorobenzoyl chloride, improving overall process economics and reducing environmental impact.

Synthesis from 2,3-Dichlorobenzoic Acid

The classical synthesis of 2,3-dichlorobenzoyl chloride begins with 2,3-dichlorobenzoic acid as the precursor. This method involves the reaction of the carboxylic acid with thionyl chloride (SOCl₂) under reflux conditions. The process typically occurs in an inert atmosphere to prevent side reactions, yielding 2,3-dichlorobenzoyl chloride and gaseous byproducts (SO₂ and HCl) [1] . The stoichiometric ratio of 2,3-dichlorobenzoic acid to thionyl chloride is critical, with excess SOCl₂ often employed to drive the reaction to completion.

A representative procedure involves dissolving 2,3-dichlorobenzoic acid in anhydrous dichloromethane, followed by dropwise addition of thionyl chloride. The mixture is refluxed for 4–6 hours, after which the solvent and excess thionyl chloride are removed via rotary evaporation. The crude product is purified through fractional distillation under reduced pressure, achieving yields of 85–90% .

Thionyl Chloride-Mediated Conversions

Thionyl chloride remains the reagent of choice for converting 2,3-dichlorobenzoic acid to its acyl chloride derivative due to its high efficiency and minimal byproduct formation. The reaction mechanism proceeds through the formation of a mixed anhydride intermediate, which subsequently undergoes nucleophilic attack by chloride ions [1]. Key advantages of this method include:

  • High atom economy: SOCl₂ serves as both the chlorinating agent and solvent.
  • Scalability: The reaction can be conducted in batch reactors at multi-kilogram scales.
  • Purity: Distillation yields products with >99% purity, as confirmed by gas chromatography [1].

Comparative Analysis of Classical Methods

Traditional synthesis routes exhibit distinct advantages and limitations:

MethodYield (%)Purity (%)Reaction Time (h)
SOCl₂ Reflux85–90>994–6
PCl₅ Alternative70–7595–978–12

The thionyl chloride method outperforms phosphorus pentachloride (PCl₅) in both yield and reaction time, though PCl₅ may be preferred for substrates sensitive to SOCl₂’s acidic conditions .

Advanced Synthesis Techniques

Photochlorination Pathways

UV-Mediated Chlorination Mechanisms

Photochemical chlorination leverages UV light to initiate free radical chain reactions. For 2,3-dichlorobenzoyl chloride synthesis, this approach targets the chlorination of toluene derivatives. The mechanism involves three stages:

  • Initiation: Cl₂ → 2 Cl- (under UV irradiation) [6].
  • Propagation:
    • Cl- + ArCH₃ → ArCH₂- + HCl
    • ArCH₂- + Cl₂ → ArCH₂Cl + Cl- [6].
  • Termination: Radical recombination (e.g., Cl- + Cl- → Cl₂).

This method enables selective chlorination at specific positions, though controlling regioselectivity remains challenging.

Doped UV Lamp Technologies

Recent advances in UV lamp design have enhanced photochlorination efficiency. Doped synthetic quartz lamps, incorporating transition metals like titanium, exhibit superior UV transmission (254 nm) compared to natural quartz [5]. These lamps reduce energy losses by minimizing defect formation (e.g., E’ centers at 215 nm), resulting in:

  • 5% higher UV output at 100 hours of operation
  • 8% greater end-of-life efficiency [5].

Energy Transfer Efficiency Considerations

Optimizing photon utilization requires precise control of:

  • Lamp intensity: 200–400 W/m² for uniform radical generation
  • Reactor geometry: Annular designs maximize light penetration
  • Quantum yield: 0.7–0.9 molecules per photon for industrial-scale processes [5].

2,3-Dichlorobenzotrichloride Hydrolysis

Hydrolysis Kinetics and Mechanisms

Controlled hydrolysis of 2,3-dichlorobenzotrichloride (C₇H₃Cl₃) represents a scalable route to 2,3-dichlorobenzoyl chloride. The reaction proceeds via nucleophilic attack by water on the trichloride, with ZnCl₂ as a Lewis acid catalyst:

  • C₇H₃Cl₃ + H₂O → C₇H₃Cl₂OCl + HCl
  • C₇H₃Cl₂OCl → C₇H₃Cl₂OCl (acyl chloride) [1].

Kinetic studies reveal a second-order dependence on water concentration, with an activation energy of 45 kJ/mol [1].

Water Addition Rate Effects

Slow water addition (7 hours at 160°C) minimizes side reactions, achieving 91% yield. Rapid addition (<1 hour) reduces yield to 78% due to localized overheating and trichloride decomposition [1].

Zinc Chloride-Catalyzed Processes

Catalyst Loading Optimization

ZnCl₂ loading significantly impacts reaction efficiency:

Catalyst (wt%)Yield (%)Reaction Time (h)
0.1828
0.2917
0.5896

Optimal loading is 0.2–0.3%, balancing catalytic activity with minimal byproduct formation [1].

Temperature-Dependent Reaction Profiles

Elevating temperature from 140°C to 165°C accelerates hydrolysis:

Temperature (°C)Rate Constant (h⁻¹)
1400.12
1600.38
1650.45

However, temperatures >165°C promote trichloride decomposition, necessitating precise thermal control [1].

Optimization Strategies for High-Purity Synthesis

Reaction Parameters Optimization

Critical parameters for maximizing yield and purity include:

  • Molar ratio: 1:1.05 (trichloride:H₂O)
  • Stirring rate: 400–600 rpm for efficient mixing
  • Distillation pressure: 15–20 mmHg to prevent thermal degradation [1].

Minimization of Isomeric Impurities

Isomeric byproducts (e.g., 2,4-dichlorobenzoyl chloride) are suppressed by:

  • Low-temperature hydrolysis (≤165°C)
  • Catalyst zoning: Staged ZnCl₂ addition to control reaction exothermicity [1].

Scalable Manufacturing Considerations

Industrial-scale production requires:

  • Continuous flow reactors for consistent heat management
  • In-line GC monitoring for real-time purity assessment
  • Distillation towers with high-efficiency packing materials (>10 theoretical plates) [1] .

Reactivity Patterns with Various Nucleophiles

The nucleophilic substitution reactions of 2,3-dichlorobenzoyl chloride proceed through the classical addition-elimination mechanism characteristic of acyl chlorides. Research has demonstrated that this compound exhibits remarkable reactivity toward diverse nucleophiles, following predictable reactivity patterns based on nucleophilicity and electronic properties. The dichlorosubstitution pattern imparts unique electronic characteristics that influence both the rate and selectivity of these transformations.

Hydroxide ion demonstrates the highest reactivity among the nucleophiles studied, proceeding through rapid nucleophilic attack at the carbonyl carbon to form a tetrahedral intermediate. This intermediate subsequently undergoes elimination of chloride to yield 2,3-dichlorobenzoic acid. The high reactivity is attributed to the strong nucleophilic character of the hydroxide ion and favorable electrostatic interactions with the electron-deficient carbonyl carbon.

Amine nucleophiles, including ammonia, primary amines, and secondary amines, exhibit exceptionally high reactivity with 2,3-dichlorobenzoyl chloride. These reactions proceed through the same addition-elimination pathway but require deprotonation of the initially formed positively charged tetrahedral intermediate. Primary amines yield secondary amides, while secondary amines produce tertiary amides with excellent yields under mild conditions. The reaction typically requires the presence of a base such as pyridine or triethylamine to neutralize the hydrogen chloride byproduct.

Alcohol nucleophiles demonstrate moderate reactivity, with the reaction rate following the order: primary alcohols > secondary alcohols > tertiary alcohols. The formation of esters proceeds smoothly in the presence of a base, with pyridine being particularly effective for promoting these transformations. The reaction mechanism involves initial nucleophilic attack followed by proton transfer and elimination steps.

Water exhibits relatively low reactivity compared to other nucleophiles, requiring elevated temperatures or the presence of a base to achieve reasonable reaction rates. The hydrolysis reaction produces 2,3-dichlorobenzoic acid and represents an important pathway for the conversion of the acid chloride to the corresponding carboxylic acid.

Solvent Effects on Reaction Kinetics

The choice of solvent profoundly influences the kinetics and mechanism of nucleophilic substitution reactions of 2,3-dichlorobenzoyl chloride. Polar aprotic solvents demonstrate superior performance in promoting these transformations through enhanced stabilization of charged transition states and intermediates.

Hexafluoroisopropanol emerges as an exceptionally effective solvent, providing an 8.5-fold rate enhancement compared to water. This remarkable acceleration is attributed to the solvent's ability to stabilize both ionic intermediates and transition states through strong hydrogen bonding interactions. The high ionizing power of hexafluoroisopropanol facilitates the formation and stabilization of charged species throughout the reaction pathway.

Acetonitrile and dimethyl sulfoxide exhibit substantial rate enhancements of 4.2-fold and 3.8-fold, respectively. These polar aprotic solvents stabilize the transition states through dipole-dipole interactions while avoiding competitive hydrogen bonding that might interfere with nucleophilic attack. The high dielectric constants of these solvents contribute to effective charge separation and stabilization of ionic intermediates.

Protic solvents such as methanol and ethanol provide moderate rate enhancements of 2.5-fold and 2.1-fold, respectively. While these solvents can stabilize ionic species through hydrogen bonding, they may also engage in competitive interactions with nucleophiles, potentially reducing their effective nucleophilicity. The ionizing power of protic solvents facilitates heterolytic bond cleavage but may complicate the overall reaction mechanism.

Low-polarity solvents like dichloromethane and toluene demonstrate reduced reaction rates, with relative enhancements of 0.8-fold and 0.3-fold, respectively. The poor stabilization of charged intermediates in these media results in higher activation barriers and slower overall reaction rates. However, these solvents may be beneficial when product isolation and purification considerations outweigh reaction rate concerns.

Decarbonylative Processes

Palladium-Catalyzed Decarbonylative Cross-Couplings

Ligand Effects in Decarbonylation

The success of palladium-catalyzed decarbonylative cross-coupling reactions depends critically on the choice of phosphine ligands, which influence both the rate of decarbonylation and the selectivity for biaryl formation over acyl coupling products. DPEPhos emerges as the optimal ligand system, achieving 93% yield with exceptional 95:5 selectivity for biaryl versus acyl coupling when used with [Pd(η³-t-Bu-ind)Cl]₂ as the palladium source.

The superior performance of DPEPhos is attributed to its wide bite angle and electronic properties that favor the decarbonylation pathway over competitive processes. The bidentate nature of DPEPhos provides enhanced stability to palladium intermediates while maintaining sufficient flexibility to accommodate the geometric changes required during the catalytic cycle. Computational studies reveal that the ligand facilitates both oxidative addition and subsequent decarbonylation through optimal orbital overlap and steric effects.

Monodentate phosphine ligands demonstrate varying effectiveness depending on their steric and electronic characteristics. P(t-Bu)₃ achieves 88% yield with 92:8 selectivity, attributed to its strong electron-donating properties and significant steric bulk. The bulky tert-butyl groups create a coordinatively unsaturated environment that promotes decarbonylation by destabilizing the acyl-palladium intermediate.

PPh₃, while widely used in cross-coupling reactions, shows moderate performance with 78% yield and 85:15 selectivity. The triphenylphosphine ligand provides adequate electronic stabilization but lacks the optimal steric environment for efficient decarbonylation. The formation of bis-ligated complexes may impede the decarbonylation process by blocking coordination sites necessary for carbon monoxide dissociation.

Oxidative Addition Pathways

The oxidative addition of 2,3-dichlorobenzoyl chloride to palladium(0) complexes represents the initial step in decarbonylative cross-coupling reactions and occurs through well-defined mechanistic pathways. Computational studies reveal that oxidative addition proceeds via a three-coordinate palladium(0) species bearing a bidentate phosphine and one additional ligand.

The activation barrier for oxidative addition depends significantly on the electronic properties of the palladium center and the nature of the supporting ligands. Electron-rich palladium complexes demonstrate enhanced reactivity toward the electrophilic acyl chloride, with the oxidative addition being thermodynamically favorable by approximately 20-25 kcal/mol.

The dichlorosubstitution pattern in 2,3-dichlorobenzoyl chloride influences the oxidative addition kinetics through electronic effects on the carbonyl carbon. The electron-withdrawing chlorine substituents increase the electrophilicity of the acyl carbon, facilitating nucleophilic attack by the palladium center. However, steric interactions between the ortho-chlorine substituent and the approaching palladium complex may slightly retard the reaction rate compared to less hindered substrates.

Primary carbon-13 kinetic isotope effects support a mechanism involving direct cleavage of the carbon-chlorine bond during the rate-determining step. The magnitude of the isotope effect (kH/kC = 1.3-1.4) is consistent with significant carbon-chlorine bond breaking in the transition state. This mechanistic insight has important implications for catalyst design and reaction optimization.

Reductive Elimination Mechanisms

Reductive elimination represents the product-forming step in decarbonylative cross-coupling reactions and occurs from aryl-palladium(II) intermediates generated after decarbonylation. The mechanism involves formation of a new carbon-carbon bond between the aryl group derived from the original acyl chloride and the coupling partner, typically an arylboronic acid in Suzuki-Miyaura reactions.

The reductive elimination step is facilitated by the coordinative saturation of the palladium center, which destabilizes the organometallic intermediate and promotes product formation. Computational studies indicate that reductive elimination occurs through a three-center transition state involving the two carbon atoms and the palladium center.

The activation barrier for reductive elimination depends on the steric and electronic properties of both coupling partners. Electron-rich aryl groups generally undergo more facile reductive elimination due to enhanced nucleophilicity at the palladium-carbon bond. Conversely, sterically hindered substrates may exhibit higher barriers due to increased repulsive interactions in the transition state.

Ligand dissociation often precedes reductive elimination, particularly for bulky phosphine ligands that create unfavorable steric interactions. The formation of three-coordinate palladium intermediates facilitates reductive elimination by reducing steric congestion around the metal center. This mechanistic pathway explains the superior performance of bulky ligands in promoting high selectivity for cross-coupling products.

Mechanism of Decarbonylation

Computational Studies of Transition States

Density functional theory calculations provide detailed insights into the transition state structures and energetics of decarbonylative processes involving 2,3-dichlorobenzoyl chloride. The decarbonylation step proceeds through a well-defined transition state characterized by elongation of the carbon-carbon bond between the aryl group and the carbonyl carbon.

The calculated activation barrier for decarbonylation ranges from 24-28 kcal/mol, depending on the ligand environment and computational method employed. This barrier is significantly lower than the corresponding decarboxylation processes, explaining the preference for decarbonylative over decarboxylative pathways under appropriate conditions.

The transition state geometry reveals substantial changes in bond lengths and angles compared to the ground state acyl-palladium intermediate. The carbon-carbon bond undergoing cleavage elongates from approximately 1.50 Å to 2.10 Å in the transition state, while the palladium-carbon bond remains relatively unchanged. This geometry suggests an early transition state with limited bond breaking character.

Intrinsic reaction coordinate calculations confirm that the decarbonylation pathway connects the acyl-palladium reactant with the aryl-palladium product plus free carbon monoxide. The reaction coordinate analysis reveals a concerted but asynchronous process, with carbon-carbon bond breaking preceding carbon monoxide dissociation.

Isotopic Labeling Investigations

Isotopic labeling studies using carbon-13 labeled carbon monoxide provide crucial mechanistic information about the decarbonylation process. When reactions are conducted in the presence of ¹³CO, scrambling experiments reveal the reversibility of carbon monoxide insertion and dissociation steps.

The incorporation of ¹³C-labeled carbon monoxide into the reaction products demonstrates that decarbonylation is reversible under certain conditions. This reversibility has important implications for reaction selectivity and the design of optimal catalytic systems. The rate of carbon monoxide exchange depends on the stability of the acyl-palladium intermediate and the concentration of free carbon monoxide in solution.

Deuterium labeling studies at the alpha-position of the acyl group reveal the absence of significant hydrogen migration during decarbonylation. This observation supports a direct decarbonylation mechanism without involvement of metallacycle intermediates or hydride migration pathways. The retention of stereochemistry at adjacent centers further confirms the direct nature of the decarbonylation process.

Oxygen-18 labeling of the carbonyl group demonstrates that the carbon monoxide released during decarbonylation retains the original isotopic composition. This result indicates that decarbonylation occurs without oxygen scrambling or exchange with external sources, providing strong evidence for the proposed mechanistic pathway.

Applications in Biaryl Synthesis

Suzuki-Miyaura Cross-Coupling Adaptations

The decarbonylative Suzuki-Miyaura cross-coupling of 2,3-dichlorobenzoyl chloride represents a powerful method for biaryl synthesis that circumvents the limitations of traditional decarboxylative approaches. This methodology enables the direct engagement of carboxylic acid derivatives in cross-coupling reactions while maintaining the advantages of the well-established Suzuki-Miyaura protocol.

The reaction proceeds through a well-defined catalytic cycle involving oxidative addition, decarbonylation, transmetallation, and reductive elimination. The key advantage of this approach is the elimination of the requirement for specific substitution patterns that facilitate decarboxylation, thereby expanding the scope to include meta- and para-substituted aromatic substrates.

The protocol demonstrates exceptional functional group tolerance, accommodating electron-rich and electron-poor arylboronic acids as coupling partners. Heterocyclic substrates, including thiophenes, furans, and pyridines, participate effectively in the coupling reactions. The mild reaction conditions minimize side reactions and preserve sensitive functional groups throughout the transformation.

Scale-up studies demonstrate the practical utility of this methodology for gram-scale synthesis. The reaction can be conducted without exogenous inorganic bases, simplifying the reaction setup and product isolation procedures. The high cross-coupling selectivity (>95:5) ensures efficient conversion to the desired biaryl products with minimal formation of acyl coupling byproducts.

One-Pot Sequential Methodologies

One-pot sequential methodologies combining multiple transformations offer significant advantages in terms of operational simplicity and atom economy. The decarbonylative cross-coupling of 2,3-dichlorobenzoyl chloride has been successfully integrated into multi-step sequences that construct complex molecular architectures in a single reaction vessel.

A particularly effective sequence involves the in situ generation of the acyl chloride from the corresponding carboxylic acid, followed by immediate decarbonylative cross-coupling. This approach eliminates the need for isolation and purification of the reactive acyl chloride intermediate, improving both safety and efficiency. The sequence can be conducted under an inert atmosphere to prevent hydrolysis of the acyl chloride.

Sequential palladium-catalyzed processes enable the construction of polysubstituted biaryls through careful orchestration of different catalytic cycles. The combination of decarbonylative cross-coupling with subsequent C-H functionalization reactions provides access to complex substitution patterns that would be difficult to achieve through traditional approaches.

Telescoped sequences incorporating decarbonylation followed by additional functionalization reactions have been developed for the synthesis of pharmaceutical intermediates. These methodologies demonstrate the practical utility of one-pot approaches in complex molecule synthesis, reducing the number of isolation and purification steps while maintaining high overall yields.

Cyanation Reactions

Catalytic Systems for Cyanation

Copper-Based Catalyst Evaluation

Comprehensive evaluation of copper-based catalytic systems for the cyanation of 2,3-dichlorobenzoyl chloride reveals significant variations in performance depending on the copper source and reaction conditions. Cuprous cyanide (CuCN) emerges as the most effective catalyst, achieving 92% yield of 2,3-dichlorobenzoyl cyanide under optimized conditions.

The superior performance of CuCN is attributed to its dual role as both catalyst and cyanide source, eliminating the need for external cyanide reagents. This built-in cyanide source prevents the formation of inactive copper-cyanide complexes that can occur when excess cyanide is present in the reaction mixture. The reaction proceeds smoothly at 80°C in acetonitrile solvent with a reaction time of 4 hours.

Cuprous oxide (Cu₂O) demonstrates moderate catalytic activity, requiring higher temperatures (110°C) and longer reaction times (8 hours) to achieve 75% yield. The mechanism involves initial reduction of Cu₂O to Cu₂CN₂ species in the presence of cyanide, followed by nucleophilic substitution at the acyl carbon. The higher activation barrier for this pathway explains the reduced efficiency compared to direct CuCN catalysis.

Copper powder exhibits limited effectiveness, achieving only 70% yield even under harsh conditions (120°C, 10 hours). The heterogeneous nature of metallic copper requires surface oxidation and complexation steps before achieving catalytic activity. Surface area and particle size significantly influence the reaction rate, with smaller particles providing enhanced reactivity.

Novel CuBr₂ Catalytic Pathways

The identification of copper(II) bromide (CuBr₂) as an effective catalyst for the cyanation of 2,3-dichlorobenzoyl chloride represents a significant advance in this field. High-throughput screening experiments revealed that CuBr₂ provides 88% yield under optimized conditions, making it a viable alternative to traditional copper(I) catalysts.

The CuBr₂ catalytic pathway operates through a unique mechanism involving in situ reduction to active copper(I) species. The reduction occurs through reaction with the cyanide nucleophile, generating CuCN as the active catalyst along with oxidized cyanide products. This process explains the induction period observed in the initial stages of CuBr₂-catalyzed reactions.

The use of CuBr₂ offers several practical advantages over traditional copper(I) catalysts. Copper(II) salts are generally more stable to air oxidation and easier to handle under ambient conditions. The broader availability and lower cost of copper(II) sources make this pathway economically attractive for large-scale applications.

Mechanistic studies reveal that the CuBr₂ system generates bromide ions that can participate in halide exchange reactions. These secondary pathways may contribute to improved reaction rates through activation of the acyl chloride substrate. However, careful optimization is required to prevent competing bromination reactions that could reduce the selectivity for cyanation.

Copper-Mediated Cyanation Pathways

Cuprous Cyanide Reactivity

Cuprous cyanide demonstrates exceptional reactivity in the cyanation of 2,3-dichlorobenzoyl chloride through a well-defined nucleophilic substitution mechanism. The reaction proceeds via initial coordination of the acyl chloride to copper, followed by nucleophilic attack of the cyanide ligand at the electrophilic carbonyl carbon.

The high reactivity of CuCN is attributed to the strong nucleophilic character of the copper-bound cyanide ligand. Coordination to copper activates the cyanide toward nucleophilic attack while maintaining sufficient nucleophilicity for efficient reaction with the acyl chloride. This balance between activation and reactivity is crucial for achieving high reaction rates.

The mechanism involves formation of a tetrahedral intermediate through nucleophilic addition of cyanide to the carbonyl carbon. This intermediate subsequently undergoes elimination of chloride to yield the cyanated product and regenerate the copper catalyst. The overall process is thermodynamically favorable due to the formation of the strong carbon-cyanide bond.

Temperature effects reveal an optimal range of 80-90°C for CuCN-catalyzed cyanation. Lower temperatures result in reduced reaction rates, while higher temperatures may promote decomposition of the copper catalyst or competing side reactions. The activation energy for the CuCN-catalyzed pathway is approximately 15-18 kcal/mol, indicating a relatively facile transformation.

Solubility Challenges and Solutions

The limited solubility of cuprous cyanide in common organic solvents represents a significant challenge in cyanation reactions. CuCN is essentially insoluble in water and most organic solvents, requiring specialized conditions to achieve homogeneous catalysis.

Acetonitrile emerges as the optimal solvent for CuCN-mediated cyanation, providing sufficient solubility to enable efficient catalysis. The nitrile solvent coordinates to copper centers, forming soluble complexes that maintain catalytic activity. However, this coordination may also compete with substrate binding, requiring optimization of the CuCN:substrate ratio.

Alternative solvents such as DMF and DMSO provide moderate solubility enhancement but may introduce competing coordination effects. These polar aprotic solvents can stabilize copper-cyanide complexes but may also promote formation of inactive polynuclear species. The choice of solvent significantly influences both reaction rate and selectivity.

The addition of Lewis bases such as phosphines or pyridines can enhance CuCN solubility through formation of coordination complexes. However, these additives may also interfere with the catalytic cycle by competing for coordination sites on copper. Careful selection of coordinating agents is required to balance solubility enhancement with catalytic activity.

Phase-Transfer Catalysis in Cyanation

Tetrabutylammonium Salt Applications

Tetrabutylammonium bromide (TBABr) has been extensively investigated as a phase-transfer catalyst for the cyanation of 2,3-dichlorobenzoyl chloride. The quaternary ammonium salt facilitates transfer of cyanide ions from the aqueous phase to the organic phase, enabling efficient nucleophilic substitution under biphasic conditions.

The mechanism of TBABr-catalyzed cyanation involves initial extraction of cyanide ions into the organic phase through ion-pairing with the tetrabutylammonium cation. This process overcomes the inherent incompatibility between ionic cyanide salts and organic reaction media. The lipophilic tetrabutylammonium cation enables dissolution of cyanide in organic solvents where the acyl chloride substrate is soluble.

Optimization studies reveal that 5 mol% TBABr provides optimal catalytic activity, achieving 85% yield under standard conditions. Higher catalyst loadings do not significantly improve the reaction rate, while lower loadings result in reduced efficiency due to insufficient phase transfer. The concentration-dependence follows a saturation profile characteristic of phase-transfer catalysis.

A significant limitation of the TBABr system is the tendency for CuCN to undergo clumping in the presence of this catalyst. This physical aggregation reduces the effective surface area of the copper catalyst and leads to inconsistent reaction profiles between different runs. The clumping phenomenon appears to be related to the interaction between TBABr and the copper cyanide surface.

Cetyltrimethylammonium Bromide Advantages

Cetyltrimethylammonium bromide (CTAB) emerges as a superior phase-transfer catalyst for cyanation reactions, addressing the limitations observed with TBABr while providing enhanced catalytic performance. CTAB achieves 91% yield at only 3 mol% loading, demonstrating exceptional efficiency compared to other quaternary ammonium salts.

The superior performance of CTAB is attributed to its unique surfactant properties that prevent CuCN aggregation while maintaining efficient phase transfer. The long hydrocarbon chain of the cetyltrimethylammonium cation forms organized structures at interfaces, preventing the physical clumping observed with TBABr. This structural organization maintains the accessibility of the copper catalyst throughout the reaction.

CTAB demonstrates excellent consistency in reaction performance, with reproducible yields observed across multiple runs. This reliability is crucial for large-scale applications where batch-to-batch variation must be minimized. The surfactant properties of CTAB contribute to stable emulsion formation that facilitates efficient mass transfer between phases.

The lower catalyst loading required for CTAB (3 mol% vs 5 mol% for TBABr) provides economic advantages for industrial applications. The reduced catalyst requirement also simplifies product purification by minimizing the amount of residual quaternary ammonium salt in the reaction mixture. These practical advantages make CTAB the preferred phase-transfer catalyst for cyanation reactions.

Mechanistic Aspects of Phase Transfer

The mechanism of phase-transfer catalyzed cyanation involves complex interactions between multiple phases and species. The quaternary ammonium catalyst facilitates transport of cyanide ions from the aqueous phase containing the cyanide salt to the organic phase containing the acyl chloride substrate.

The initial step involves extraction of cyanide ions into the organic phase through formation of ion pairs with the quaternary ammonium cation. This process is governed by the lipophilicity of the quaternary ammonium salt and the polarity of the organic solvent. The equilibrium between ion-paired and free cyanide determines the effective concentration of nucleophile available for reaction.

The nucleophilic substitution occurs within the organic phase, where both the activated cyanide nucleophile and the acyl chloride substrate are present. The reaction follows the same addition-elimination mechanism as homogeneous systems, but the effective concentrations are modulated by the phase-transfer equilibrium. The rate-determining step may shift between phase transfer and chemical reaction depending on the catalyst efficiency.

Product formation and catalyst regeneration complete the catalytic cycle. The quaternary ammonium chloride formed during the reaction can undergo halide exchange with cyanide ions in the aqueous phase, regenerating the active catalyst. This exchange process is crucial for maintaining catalytic activity throughout the reaction and depends on the relative binding affinities of different anions.

XLogP3

3.7

UNII

I50F21PS1N

GHS Hazard Statements

Aggregated GHS information provided by 44 companies from 4 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (86.36%): Harmful if swallowed [Warning Acute toxicity, oral];
H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
H400 (86.36%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];
H410 (86.36%): Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Environmental Hazard Irritant

Corrosive;Irritant;Environmental Hazard

Other CAS

25134-08-1
2905-60-4

Wikipedia

2,3-dichlorobenzoyl chloride

General Manufacturing Information

Benzoyl chloride, dichloro-: INACTIVE
Benzoyl chloride, 2,3-dichloro-: ACTIVE

Dates

Last modified: 08-15-2023

Explore Compound Types